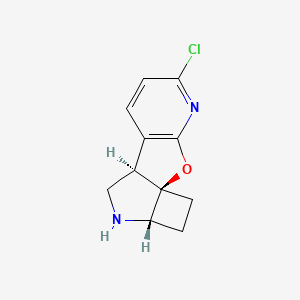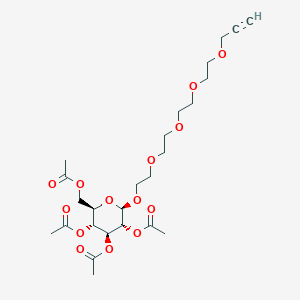![molecular formula C22H19F6N5O2 B1193493 (2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLM6071469 is anovel potent SphK2-selective inhibitor (Ki = 89 nM, 73-fold SphK2-selective) with validated in vivo activity.
Scientific Research Applications
Prodrug Development for Anti-Inflammatory Agents
- The compound 3-carboxyisoxazole was synthesized, which is related to the title compound, and shown to be absorbed intact after oral administration in rats. It metabolizes to yield plasma concentrations of the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, similar to those obtained from established prodrugs. This demonstrates the potential of such compounds in prodrug development for anti-inflammatory treatments (Patterson, Cheung, & Ernest, 1992).
Synthesis of Pyridyl Compounds for COMT Inhibitors
- Novel routes have been developed for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, which serve as key intermediates in manufacturing the COMT inhibitor. This highlights the relevance of trifluoromethylpyridine derivatives in the production of specific enzyme inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Copper(II) Chloride Adducts for Anticancer Research
- Copper(II) chloride adducts with 1,1,1-trifluoro-4-aryl-4-(N1-pyridine-2-carboxamidrazone)-3-buten-2-ones were synthesized and studied. These adducts, containing elements similar to the title compound, have been tested as potential anticancer drugs, demonstrating the application in cancer research (Bonacorso et al., 2003).
Anticancer Activity of Oxadiazole and Trifluoromethylpyridine Derivatives
- The design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives are described. These compounds have been assessed for in vitro anti-cancer activity, indicating the potential of similar structures in cancer treatment (Maftei et al., 2016).
Synthesis and Biological Evaluation of Pyrimidine and Oxadiazole Derivatives
- New pyrimidine and 1,3,4-oxadiazole derivatives were synthesized and examined for their cytotoxic activities. This research illustrates the interest in developing new compounds with structures similar to the title compound for potential anticancer applications (Kaya et al., 2016).
properties
Product Name |
(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide |
|---|---|
Molecular Formula |
C22H19F6N5O2 |
Molecular Weight |
499.4174 |
IUPAC Name |
(S)-2-(3-(3-(Trifluoromethyl)-4-((4-(trifluoromethyl)benzyl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C22H19F6N5O2/c23-21(24,25)14-6-3-12(4-7-14)11-34-17-8-5-13(10-15(17)22(26,27)28)18-31-19(35-32-18)16-2-1-9-33(16)20(29)30/h3-8,10,16H,1-2,9,11H2,(H3,29,30)/t16-/m0/s1 |
InChI Key |
QOYVZPSXPWIXAV-INIZCTEOSA-N |
SMILES |
N=C(N1[C@H](C2=NC(C3=CC=C(OCC4=CC=C(C(F)(F)F)C=C4)C(C(F)(F)F)=C3)=NO2)CCC1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SLM6071469; SLM-6071469; SLM 6071469 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)




